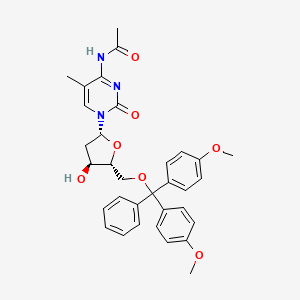

N4-Acetyl-2'-deoxy-5'-O-DMT-5-methylcytidine

Beschreibung

N4-Acetyl-2'-deoxy-5'-O-DMT-5-methylcytidine (CAS 1873306-74-1) is a chemically modified deoxycytidine derivative critical in oligonucleotide synthesis. Its structure includes three key functional groups:

- N4-Acetyl: Protects the exocyclic amine of cytosine during solid-phase DNA synthesis, preventing undesired side reactions .

- 5-Methyl: Enhances base-pairing stability and modulates epigenetic interactions, particularly in DNA methylation studies .

- 5'-O-DMT (4,4′-dimethoxytrityl): A transient protecting group that ensures regioselective coupling during phosphoramidite-based DNA synthesis. The DMT group is removed under mild acidic conditions to expose the 5'-OH for subsequent nucleotide additions .

This compound is primarily used as a phosphoramidite building block for synthesizing DNA oligomers with site-specific modifications, such as methylation or hydrophobic tags. Its molar mass is 785.86 g/mol, and it is supplied as a white to off-white powder with ≤0.5% moisture content .

Eigenschaften

Molekularformel |

C33H35N3O7 |

|---|---|

Molekulargewicht |

585.6 g/mol |

IUPAC-Name |

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C33H35N3O7/c1-21-19-36(32(39)35-31(21)34-22(2)37)30-18-28(38)29(43-30)20-42-33(23-8-6-5-7-9-23,24-10-14-26(40-3)15-11-24)25-12-16-27(41-4)17-13-25/h5-17,19,28-30,38H,18,20H2,1-4H3,(H,34,35,37,39)/t28-,29+,30+/m0/s1 |

InChI-Schlüssel |

NBCAOPOVLYCMEG-FRXPANAUSA-N |

Isomerische SMILES |

CC1=CN(C(=O)N=C1NC(=O)C)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |

Kanonische SMILES |

CC1=CN(C(=O)N=C1NC(=O)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N4-Acetyl-2’-deoxy-5’-O-DMT-5-methylcytidine involves multiple steps. One common method includes the protection of the 5’-hydroxyl group with a dimethoxytrityl (DMT) group, followed by acetylation of the N4 position. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for N4-Acetyl-2’-deoxy-5’-O-DMT-5-methylcytidine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are common in industrial settings .

Analyse Chemischer Reaktionen

1.1. Nucleoside Preparation

-

Starting Material : Thymidine is often used as a precursor due to its lower cost and availability compared to 2'-deoxyuridine .

-

Methylation : The 5-position of cytidine is methylated to enhance stability and biological activity .

1.2. Protecting Group Installation

-

5'-O-DMT (Dimethoxytrityl) Protection : The 5'-hydroxyl group is protected with a DMT group to stabilize the nucleoside during synthesis .

-

3'-OH Protection : The 3'-hydroxyl group is transiently protected with a trimethylsilyl (TMS) group to facilitate activation at the 4-position .

1.3. Activation and Coupling

-

4-Nitrogen Activation : The 4-nitrogen of the cytidine base is activated using phosphoryl tris(1,2,4-triazolide) to enable coupling reactions .

-

Functional Group Introduction : A 2-aminoethyl-tert-butyl disulfide group is introduced at the 4-position to enable subsequent conjugation reactions .

Phosphoramidite Formation

The nucleoside derivative is converted into a phosphoramidite reagent for oligonucleotide synthesis:

-

Phosphoramidite Synthesis : The 3'-OH is activated with 2-cyanoethoxy-N,N-diisopropylaminochlorophosphine to form the phosphoramidite .

-

Coupling Efficiency : The reagent achieves 95-99% coupling yields during solid-phase synthesis, comparable to standard nucleoside phosphoramidites .

3.1. Oxidation Sensitivity

-

Iodine Treatment : Prolonged exposure to iodine during deprotection leads to oxidation of the tert-butyl disulfide group, forming a sulfonic acid byproduct .

-

Mitigation : Use of tert-butylhydroperoxide instead of iodine eliminates this side reaction .

| Reagent | Reaction Outcome | Stability |

|---|---|---|

| Iodine | Forms sulfonic acid (side product) | Low stability |

| t-BuOOH | Preserves disulfide group | High stability |

3.2. Deprotection and Purification

-

DMT Removal : The 5'-DMT group is cleaved during synthesis, while the N4-acetyl and 5-methyl groups remain intact .

-

Oligonucleotide Assembly : The phosphoramidite is incorporated into DNA sequences via standard solid-phase synthesis protocols .

4.1. Molecular Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C42H52N5O8P | |

| Molar Mass | 785.86 g/mol | |

| Empirical Formula | C42H52N5O8P |

Research Findings

-

Reaction Optimization : The synthesis avoids costly intermediates by using thymidine as a starting material .

-

Functional Group Stability : The tert-butyl disulfide group is sensitive to oxidation but can be stabilized with alternative reagents like tert-butylhydroperoxide .

-

Coupling Efficiency : High coupling yields (>95%) confirm the reagent’s suitability for automated oligonucleotide synthesis .

This compound’s synthesis highlights the importance of protecting group strategies and reaction condition optimization in nucleic acid chemistry. Its applications span molecular biology and therapeutic development, underscoring its utility in both research and applied contexts.

Wissenschaftliche Forschungsanwendungen

N4-Acetyl-2’-deoxy-5’-O-DMT-5-methylcytidine has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in inhibiting viral replication and its effects on cellular processes.

Medicine: Investigated for its potential as an antiviral and anticancer agent.

Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry

Wirkmechanismus

N4-Acetyl-2’-deoxy-5’-O-DMT-5-methylcytidine exerts its effects by inhibiting the activity of viral reverse transcriptase and DNA polymerase. It binds to the RNA template strand, preventing the replication of the virus. This mechanism is particularly effective against cytidine nucleoside-dependent viruses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares N4-Acetyl-2'-deoxy-5'-O-DMT-5-methylcytidine with structurally or functionally analogous compounds:

Key Research Findings and Functional Insights

Synthetic Efficiency :

- The 5'-O-DMT group in N4-acetylated compounds is optimized for tritylation efficiency. For example, DMT+BF4− (an ionic tritylating agent) improves reaction kinetics due to its flattened structure, enhancing accessibility to the 5'-OH group .

- Compounds lacking the 5-methyl group (e.g., N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine) exhibit lower coupling yields in automated synthesizers compared to methylated variants .

Enzymatic Interactions :

- Despite the steric bulk of the DMT group, N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine is unexpectedly deaminated by cytidine deaminase CDA_F14, likely due to enzyme-substrate flexibility .

- 5-Methylation in N4-Acetyl-2'-deoxy-5'-O-DMT-5-methylcytidine mimics natural CpG methylation, making it a valuable tool for studying DNMT1 activity .

Therapeutic Potential: Fluorinated analogs (e.g., 2'-fluoro or 5-fluoro derivatives) show enhanced metabolic stability and antiviral activity, as seen in compounds like N4-Acetyl-2'-deoxy-5'-O-DMT-2'-fluorocytidine .

Biologische Aktivität

N4-Acetyl-2'-deoxy-5'-O-DMT-5-methylcytidine is a synthetic nucleoside analog that has garnered attention in molecular biology and medicinal chemistry due to its unique structural modifications and significant biological activities. This article explores its biological activity, including antiviral and anticancer properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

N4-Acetyl-2'-deoxy-5'-O-DMT-5-methylcytidine is characterized by:

- N4-Acetyl Group : Enhances stability and bioactivity.

- 2-Deoxy Ribose Sugar : Fundamental for nucleic acid structure.

- 5'-O-Dimethoxytrityl (DMT) Group : Provides protection during synthesis.

The molecular formula is , with a molecular weight of approximately 585.65 g/mol .

Antiviral Properties

N4-Acetyl-2'-deoxy-5'-O-DMT-5-methylcytidine exhibits notable antiviral activity against several viruses, including:

- HIV : Inhibits viral replication by interfering with RNA synthesis.

- Herpes Simplex Virus (HSV) : Demonstrates efficacy in reducing viral load.

- Cytomegalovirus (CMV) : Shows potential in limiting infection spread.

Research indicates that the compound activates DNA polymerase, which is crucial for DNA synthesis, thereby enhancing its antiviral effects .

Anticancer Activity

The compound has been shown to possess significant anticancer properties, particularly through the following mechanisms:

- Inhibition of Receptor Tyrosine Kinases : These kinases are often overexpressed in tumors, and their inhibition can lead to reduced tumor growth and proliferation .

- Activation of Immune Response : It has been reported to activate the immune system, enhancing the body's ability to fight cancer .

- Selective Cytotoxicity : The compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for targeted cancer therapies .

The mechanisms underlying the biological activities of N4-Acetyl-2'-deoxy-5'-O-DMT-5-methylcytidine include:

- Structural Stability : The N4-acetyl modification stabilizes the conformation of the nucleoside, enhancing its interaction with target biomolecules .

- Enhanced Base Pairing : The modification promotes optimal base pairing with guanosine, facilitating effective translation processes in cells .

Case Studies

Several studies have evaluated the efficacy of N4-Acetyl-2'-deoxy-5'-O-DMT-5-methylcytidine in various biological contexts:

Q & A

Q. How can molecular dynamics (MD) simulations improve the design of dod-DNA structures?

- MD simulations model hydrophobic interactions between dodecyl chains and lipid bilayers, guiding sequence optimization for enhanced membrane permeability. Software like GROMACS or AMBER parameterizes the compound’s force field using its SMILES string:

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.